molecular formula C8H5N5O B8756586 Tetrazolo[1,5-a]quinazolin-5(1H)-one

Tetrazolo[1,5-a]quinazolin-5(1H)-one

Cat. No.: B8756586
M. Wt: 187.16 g/mol
InChI Key: WBFOKYWMAUKFLD-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Chemical Biology and Medicinal Chemistry Research

Nitrogen-containing heterocycles are organic compounds that feature a ring structure containing at least one nitrogen atom. These structures are of paramount importance in the fields of chemical biology and medicinal chemistry, forming the core of a vast number of biologically active molecules. researchgate.net In fact, it is estimated that over 75% of drugs approved by the FDA and currently available on the market contain a nitrogen-containing heterocyclic moiety. nih.gov Their prevalence stems from their unique structural and electronic properties. The presence of nitrogen atoms within a cyclic framework can significantly influence a molecule's polarity, basicity, and ability to participate in hydrogen bonding, all of which are critical for molecular recognition and interaction with biological targets such as enzymes and receptors. nih.govwisdomlib.org

These heterocyclic systems are integral components of many natural products, including vitamins, alkaloids, and antibiotics. researchgate.net They also form the fundamental building blocks of life itself, with purine (B94841) and pyrimidine (B1678525) bases, the informational core of DNA and RNA, being prime examples of nitrogen-containing heterocycles. nih.govijcaonline.org The versatility of these scaffolds allows for the creation of a diverse array of molecular shapes and functionalities, making them indispensable tools for the design and synthesis of novel therapeutic agents. Researchers continually explore the vast chemical space occupied by these compounds to develop new drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govmdpi.com

The Quinazoline (B50416) Core as a Privileged Scaffold in Contemporary Drug Discovery Research

Within the broad class of nitrogen-containing heterocycles, the quinazoline scaffold holds a position of particular distinction. nih.gov A quinazoline is a bicyclic compound consisting of a benzene (B151609) ring fused to a pyrimidine ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govusc.edu The versatility of the quinazoline core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological properties. mdpi.com

The significance of the quinazoline scaffold is underscored by its presence in numerous approved drugs and clinical candidates. mdpi.comnih.gov Derivatives of quinazoline have been shown to exhibit a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. mdpi.comekb.egscispace.com In the realm of oncology, for instance, quinazoline derivatives have been successfully developed as inhibitors of key signaling proteins such as epidermal growth factor receptor (EGFR) tyrosine kinases, leading to the development of targeted cancer therapies. mdpi.comnih.gov The continued exploration of the quinazoline scaffold is a testament to its enduring importance in the quest for new and effective medicines. mdpi.com

Tetrazoles in Molecular Design and Functional Materials Research

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is another key structural element of the featured compound. nih.gov Although not found in natural products, the tetrazole moiety has garnered significant attention in molecular design due to its unique chemical properties. lifechemicals.com One of its most notable features is its ability to act as a bioisostere for the carboxylic acid group. lifechemicals.combeilstein-journals.org This means that a tetrazole can often replace a carboxylic acid in a drug molecule without significantly altering its biological activity, while potentially improving its metabolic stability and pharmacokinetic profile. beilstein-journals.org

Beyond its applications in medicinal chemistry, the tetrazole ring is also a valuable component in the development of functional materials. lifechemicals.comrsc.org The high nitrogen content of tetrazoles makes them precursors to high-energy materials. rsc.org Furthermore, the ability of the nitrogen atoms in the tetrazole ring to coordinate with metal ions has led to their use in the construction of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis. lifechemicals.com The synthetic versatility of the tetrazole ring allows for the creation of a wide range of derivatives with tailored properties, making it a valuable tool for both drug discovery and materials science. rsc.org

Overview of the Tetrazolo[1,5-a]quinazolin-5(1H)-one Scaffold in Current Academic Research

The fusion of the quinazoline and tetrazole rings gives rise to the tetrazolo[1,5-a]quinazoline scaffold, a molecular architecture that has emerged as a promising area of investigation. The combination of these two "privileged" heterocyclic systems has led to the exploration of their synergistic potential in medicinal chemistry. Research has shown that derivatives of tetrazolo[1,5-a]quinazoline exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.govnih.gov

The synthesis of various derivatives of this scaffold has been a key focus of recent research, with chemists developing novel methods to introduce diverse functional groups onto the core structure. nih.govchemrestech.com This has allowed for the systematic exploration of the structure-activity relationships of these compounds, providing valuable insights for the design of more potent and selective therapeutic agents. researchgate.net For example, studies have investigated the anticancer activity of N-substituted tetrazolo[1,5-c]quinazolin-5(6H)-ones against a panel of human cancer cell lines, with some derivatives showing promising inhibitory effects. researchgate.net Similarly, other research has focused on the synthesis and evaluation of tetrazolo[1,5-a]quinoline (B14009986) derivatives as potential anti-inflammatory and antibacterial agents. nih.gov

The ongoing academic interest in the this compound scaffold highlights its potential as a valuable template for the development of new therapeutic agents. The following tables provide a snapshot of the types of research being conducted on this and closely related scaffolds.

Table 1: Investigated Biological Activities of Tetrazolo[1,5-a]quinazoline Derivatives

Biological Activity Investigated Derivatives Key Findings Reference
Anticancer N-substituted tetrazolo[1,5-c]quinazolin-5(6H)-ones Some derivatives showed lethal antitumor activity against acute lymphoblastic leukemia cell lines. nih.govresearchgate.net
Anti-inflammatory Pyrimidyl and arylidene derivatives of tetrazolo[1,5-a]quinoline Four compounds were found to be as active as indomethacin (B1671933) in animal models of inflammation. nih.gov
Antimicrobial S-derivatives of tetrazolo[1,5-c]quinazoline-5-thione Certain derivatives exhibited toxicity against Photobacterium leiognathi and moderate anticancer properties. nih.gov

| Antibacterial | Various tetrazolo[1,5-a]quinoline derivatives | Compounds were evaluated for their activity against various bacterial strains. | nih.gov |

Table 2: Synthetic Approaches to Tetrazolo[1,5-a]quinazoline Scaffolds

Synthetic Strategy Starting Materials Key Reaction Steps Reference
Cyclization of Tetrazolo[1,5-a]quinoline-4-carboxaldehyde Tetrazolo[1,5-a]quinoline-4-carboxaldehyde, substituted thiosemicarbazides, malonic acid Condensation followed by cyclization. nih.gov
Heterocyclization of 5-(2-aminophenyl)-1H-tetrazole 5-(2-aminophenyl)-1H-tetrazole, potassium ethylxanthogenate or carbon disulfide Formation of potassium salt of tetrazolo[1,5-c]quinazoline-5-thione followed by alkylation. nih.gov

| N-Alkylation of Tetrazolo[1,5-c]quinazolin-5(6H)-one | Tetrazolo[1,5-c]quinazolin-5(6H)-one | Reaction with various alkylating agents. | researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

IUPAC Name

4H-tetrazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C8H5N5O/c14-7-5-3-1-2-4-6(5)13-8(9-7)10-11-12-13/h1-4H,(H,9,10,12,14)

InChI Key

WBFOKYWMAUKFLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=NN=NN23

Origin of Product

United States

Synthetic Methodologies for Tetrazolo 1,5 a Quinazolin 5 1h One and Its Derivatives

Classical Cyclization and Annulation Approaches

Traditional synthetic methods for constructing the tetrazolo[1,5-a]quinazoline core often involve the formation of one of the heterocyclic rings onto a pre-existing partner ring. These approaches are characterized by stepwise transformations, including cyclization via diazotization, nucleophilic substitution followed by annulation, and intramolecular cycloadditions.

Cyclization of 4-Hydrazinoquinazolines with Nitrous Acid

One of the established methods for forming the fused tetrazole ring is through the diazotization of a hydrazine-substituted quinazoline (B50416). In this approach, a 4-hydrazinoquinazoline (B1199610) derivative is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid). The nitrous acid converts the hydrazinyl group into a highly reactive azido (B1232118) group via diazotization. The resulting azide (B81097) intermediate exists in equilibrium with the fused tetrazole ring structure. This intramolecular cyclization is a manifestation of the azido-tetrazole tautomerism, which in this case heavily favors the thermodynamically stable, fused tetracyclic system of tetrazolo[1,5-a]quinazoline. This method is analogous to the synthesis of tetrazolo[1,5-a]quinolines from 2-hydrazinylquinoline derivatives. x-mol.com

Reaction of 4-Halogenoquinazolines with Sodium Azide

A widely utilized and direct method for the synthesis of tetrazolo[1,5-a]quinazolines involves the reaction of 4-halogenoquinazolines, typically 4-chloroquinazolines, with an azide salt such as sodium azide. x-mol.com This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the azide ion displaces the halide at the C4 position of the quinazoline ring. The product of this substitution is a 4-azidoquinazoline intermediate. This intermediate spontaneously undergoes an intramolecular [3+2] cycloaddition, a characteristic reaction of azides, to form the fused tetrazole ring. rsc.org The azidoazomethine-tetrazole tautomeric equilibrium strongly favors the fused tetrazoloquinazoline structure. rsc.org The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

Table 1: Synthesis of Tetrazolo[1,5-a]quinazoline Derivatives from 4-Halogeno precursors

Starting Material Reagent Solvent Conditions Product Yield (%) Reference
5-Chloro nih.govsharif.edunih.govtriazoloquinazolines Sodium Azide DMF 90°C, 24 h 2-Alkoxy(methylsulfanyl)-tetrazolo[4,3-c] nih.govsharif.edunih.govtriazolo[1,5-a]quinazolines 51-60 nih.gov

Note: The table presents data for related quinazoline systems, illustrating the general applicability of the method.

Intramolecular Cyclocondensation of 2-Azidoarylidenes

The tetrazolo[1,5-a]quinoline (B14009986) ring system can be effectively constructed through the intramolecular cyclocondensation of 2-azidoarylidenes. x-mol.com This strategy involves the reaction of a 2-azidoaryl aldehyde (e.g., 2-azidobenzaldehyde) with a compound containing an active methylene (B1212753) group, such as an acetonitrile (B52724) derivative, in the presence of a base. nih.gov The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form a 2-azidoarylidene intermediate. nih.gov This is followed by a base-catalyzed intramolecular [3+2] cycloaddition where the azido group attacks the nitrile functionality, leading to the formation of the fused tetrazole ring. nih.gov By selecting appropriate precursors, this methodology can be adapted for the synthesis of tetrazolo[1,5-a]quinazolin-5(1H)-one derivatives.

Table 2: Example of Intramolecular Cyclocondensation for a Related System

Aldehyde Acetonitrile Derivative Base Solvent Conditions Product Yield (%) Reference
2-Azidobenzaldehyde (B97285) 2-(Phenylselanyl)acetonitrile K2CO3 DMSO:H2O (7:3) 80°C, 4 h 4-(Phenylselanyl)tetrazolo[1,5-a]quinoline 80 nih.gov

Cyclization of 5-(2′-Aminophenyl)-1H-tetrazoles

An alternative approach to the this compound core involves constructing the quinazolinone ring onto a pre-existing tetrazole moiety. The starting material for this synthesis is a 5-(2'-aminophenyl)-1H-tetrazole. This precursor contains the necessary aminophenyl and tetrazole groups in the correct orientation for cyclization. The quinazolinone ring is formed by reacting the aminophenyl tetrazole with a suitable one-carbon (C1) synthon. Reagents such as phosgene, triphosgene, carbonyldiimidazole (CDI), or orthoformates can be used to introduce the carbonyl group and effect the cyclization, thereby closing the six-membered quinazolinone ring and yielding the final fused heterocyclic system.

Multicomponent Reaction (MCR) Strategies for Scaffold Construction

Multicomponent reactions (MCRs) have become powerful tools in synthetic chemistry, allowing for the construction of complex molecular architectures in a single, efficient step. These reactions offer advantages in terms of atom economy, reduced waste, and the ability to generate diverse molecular libraries.

Three-Component Condensations Involving 5-Aminotetrazole (B145819)

A notable MCR strategy for synthesizing derivatives of the target scaffold involves a three-component condensation using 5-aminotetrazole as a key building block. sharif.edu In these reactions, 5-aminotetrazole acts as a 1,3-binucleophile. A prominent example is a Biginelli-type reaction where 5-aminotetrazole, an aromatic aldehyde, and a 1,3-dicarbonyl compound like dimedone are condensed together. sharif.edu This reaction, often catalyzed by an acid such as p-toluenesulfonic acid (p-TSA) under solvent-free conditions, leads to the formation of tetrahydrotetrazolo[1,5-a]quinazoline derivatives. sharif.edu The reaction proceeds through a cascade of imine formation, Michael addition, and cyclocondensation steps to rapidly build the fused heterocyclic core. This approach is highly valued for its operational simplicity and efficiency. sharif.edu

Table 3: Synthesis of Tetrahydrotetrazolo[1,5-a]quinazoline Derivatives via Three-Component Reaction

Aldehyde (Ar-CHO) CH-Acid Catalyst Conditions Product Yield (%) Reference
Benzaldehyde Dimedone p-TSA 100°C, 15 min 9-Phenyl-7,7-dimethyl-6,7,8,9-tetrahydrothis compound 94 sharif.edu
4-Methylbenzaldehyde Dimedone p-TSA 100°C, 25 min 9-(4-Methylphenyl)-7,7-dimethyl-6,7,8,9-tetrahydrothis compound 92 sharif.edu
4-Nitrobenzaldehyde Dimedone p-TSA 100°C, 10 min 9-(4-Nitrophenyl)-7,7-dimethyl-6,7,8,9-tetrahydrothis compound 96 sharif.edu
4-Chlorobenzaldehyde Dimedone p-TSA 100°C, 15 min 9-(4-Chlorophenyl)-7,7-dimethyl-6,7,8,9-tetrahydrothis compound 95 sharif.edu
Reactions with Arylaldehydes and Dimedone for Tetrahydrotetrazolo[1,5-a]quinazoline Derivatives

A highly efficient method for the synthesis of 9-aryl-6,6-dimethyl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one derivatives involves a three-component condensation reaction. researchgate.netsharif.edu This reaction brings together 5-aminotetrazole, various aromatic aldehydes, and dimedone. researchgate.netsharif.edu The use of p-toluenesulfonic acid (p-TSA) as a solid acid catalyst under solvent-free conditions has been shown to be particularly effective. sharif.edu This protocol is noted for its mild reaction conditions, ease of work-up, and environmentally benign nature. sharif.edu

The reaction proceeds by heating a mixture of the three components in the presence of the catalyst. researchgate.netsharif.edu Researchers have found that optimal yields are achieved at a temperature of 100°C. sharif.edu A decrease in temperature leads to lower product yields and slower reaction rates, with no reaction occurring at room temperature. sharif.edu The catalyst, p-TSA, has demonstrated excellent reusability, maintaining its catalytic activity for at least seven cycles without significant loss, making the process cost-effective and environmentally friendly. sharif.edu

The scope of the reaction has been explored with various substituted benzaldehydes, demonstrating its versatility.

Table 1: Synthesis of Tetrahydrotetrazolo[1,5-a]quinazoline Derivatives via Three-Component Reaction Data sourced from Hassankhani & Mosaddegh (2015). sharif.edu

Entry Aldehyde Substituent (Ar) Time (min) Yield (%)
1 C₆H₅ 25 95
2 4-Cl-C₆H₄ 20 98
3 4-Br-C₆H₄ 20 96
4 4-F-C₆H₄ 25 94
5 4-NO₂-C₆H₄ 15 98
6 3-NO₂-C₆H₄ 15 97
7 4-OH-C₆H₄ 30 90
8 4-CH₃-C₆H₄ 25 92
9 4-OCH₃-C₆H₄ 30 93
Condensation with 2-Hydroxy-1,4-naphthoquinone (B1674593) and Isatins for Spirooxindole-O-Naphthoquinone-Tetrazolo[1,5-a]pyrimidine Hybrids

Novel hybrid molecules incorporating spirooxindole, O-naphthoquinone, and tetrazolo[1,5-a]pyrimidine (B1219648) scaffolds have been synthesized through a one-pot, three-component condensation. mdpi.comsemanticscholar.org This reaction involves the combination of 2-hydroxy-1,4-naphthoquinone, various isatins, and 5-aminotetrazole. mdpi.comsemanticscholar.org The synthesis of these complex structures, which merge three biologically active cores, is of significant interest for potential pharmacological applications. mdpi.com

The optimal reaction conditions were determined by testing various solvents, with acetic acid proving to be the most effective. mdpi.comsemanticscholar.org The reaction is typically carried out at reflux temperature. semanticscholar.org A proposed mechanism suggests that the process begins with a Knoevenagel condensation between the keto form of 2-hydroxy-1,4-naphthoquinone and an isatin (B1672199) to form an olefin intermediate. semanticscholar.orgsemanticscholar.org This intermediate then reacts with 5-aminotetrazole through a carbonyl-amine condensation, followed by an intramolecular aza-Michael addition to generate the final C3-spirooxindole product. semanticscholar.orgsemanticscholar.org

The versatility of this method is demonstrated by the range of substituted isatins that can be employed, leading to a library of diverse hybrid molecules. semanticscholar.org

Table 2: Synthesis of Spirooxindole-O-Naphthoquinone-Tetrazolo[1,5-a]pyrimidine Hybrids Data sourced from Wu et al. (2018). mdpi.comsemanticscholar.org

Compound Isatin Substituent (R) Time (h) Yield (%)
4a H 6 82
4b 5-F 8 85
4c 5-Cl 8 88
4d 5-Br 8 90
4e 5-NO₂ 4 95
4f 5-CH₃ 10 75
4g 5-OCH₃ 10 78
4h 6-F 8 83
4i 6-Cl 8 86
4j 6-Br 8 89
4k 7-F 8 80
4l 7-Cl 8 81
4m 7-Br 8 83
4n 7-CF₃ 6 92

One-Pot Synthetic Protocols in this compound Synthesis

One-pot synthetic protocols are highly valued in modern organic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single operation. sharif.edunih.gov The synthesis of tetrazolo[1,5-a]quinazoline and its related heterocyclic systems has greatly benefited from such multi-component reaction (MCR) strategies. researchgate.netsharif.edu

As detailed previously, the reaction of 5-aminotetrazole, aldehydes, and active methylene compounds like dimedone is a prime example of a one-pot synthesis yielding tetrahydrotetrazolo[1,5-a]quinazolinones. researchgate.netsharif.edu Similarly, the creation of complex spirooxindole-naphthoquinone-tetrazolopyrimidine hybrids is achieved through a one-pot, three-component condensation. mdpi.com These methods are advantageous as they typically involve simple purification procedures, since the reactants are consumed and incorporated into the final product. sharif.edu The development of these protocols, often under solvent-free or environmentally benign conditions, represents a significant advancement in the synthesis of this class of compounds. sharif.edunih.gov

Nucleophilic Aromatic Substitution (SNAr) Routes

Reactions of 2-Chloroquinoline (B121035) Derivatives with Sodium Azide

A foundational method for constructing the tetrazolo[1,5-a]quinoline ring system is the reaction of 2-chloroquinoline derivatives with sodium azide. x-mol.com This transformation is a classic example of a nucleophilic aromatic substitution followed by an intramolecular cyclization. The process involves the displacement of the chloride at the C2 position of the quinoline (B57606) ring by the azide nucleophile, which then cyclizes to form the fused tetrazole ring.

For instance, tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) can be synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) by treatment with sodium azide in a solvent like DMSO. This approach has been widely used to prepare a variety of substituted tetrazolo[1,5-a]quinolines and is a reliable route to the core heterocyclic structure. x-mol.comresearchgate.net

Synthesis from 2,4-Dichloroquinazoline (B46505) Precursors

The use of 2,4-dichloroquinazoline as a precursor offers a versatile platform for synthesizing functionalized tetrazolo[1,5-a]quinazoline derivatives. Nucleophilic aromatic substitution (SNAr) reactions on this substrate are well-documented, with substitution occurring regioselectively at the more reactive C4 position. nih.gov

When 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) is treated with alkyl or aryl sulfinates, a C4-substituted product is formed. nih.gov Subsequent reaction with sodium azide leads to the displacement of the C4 substituent and the formation of the 4-azido group, which exists in equilibrium with the tetrazolo[1,5-a]quinazoline tautomer. nih.govbeilstein-journals.org This two-step process allows for the introduction of various functionalities at the C2 position (originally a chloro or sulfonyl group) while constructing the tetrazole ring via the C4 position. beilstein-journals.org This regioselectivity is a key feature in the strategic synthesis of specifically substituted quinazoline derivatives. nih.gov

Regioselective Substitution of 5-Azidotetrazolo[1,5-a]quinazoline

The intrinsic azide-tetrazole tautomerism of 4-azidoquinazolines (the tautomeric form of tetrazolo[1,5-a]quinazolines) can be exploited to achieve regioselective modifications at the C2 position. nih.govbeilstein-journals.org In certain systems, a unique "sulfonyl group dance" has been observed. beilstein-journals.org When 2-chloro-4-sulfonylquinazolines are treated with an azide nucleophile, the azide first replaces the sulfonyl group at the highly reactive C4 position. nih.govbeilstein-journals.org

Subsequently, the azide-tetrazole equilibrium directs the displaced sulfinate nucleofuge to replace the chloride at the C2 position. nih.govbeilstein-journals.org This sequence effectively results in a functional group swap, yielding 4-azido-2-sulfonylquinazolines (or their tetrazolo tautomers). beilstein-journals.org These intermediates can then undergo further C2-selective SNAr reactions with other nucleophiles, such as amines, allowing for the synthesis of diverse C2-substituted tetrazolo[1,5-a]quinazolines. nih.govbeilstein-journals.org This methodology has been applied to the synthesis of α1-adrenoceptor blockers like terazosin (B121538) and prazosin, showcasing its utility in medicinal chemistry. beilstein-journals.org

Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of heterocyclic compounds like tetrazoloquinazolines, this involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of solvent-free conditions and catalysis in environmentally safe media. researchgate.netnih.gov

Solvent-Free Reaction Conditions

Solvent-free, or neat, reactions represent a significant advancement in green synthesis by eliminating volatile organic compounds (VOCs) that are often toxic and difficult to dispose of. This approach can lead to higher reaction rates, improved yields, and simpler work-up procedures. mdpi.com For the synthesis of tetrazole derivatives, solvent-free multicomponent reactions have been successfully developed. researchgate.net For instance, the reaction of Baylis Hillman acetate, trimethylsilyl (B98337) azide, and an arylnitrile can proceed without a solvent to produce 1,5-disubstituted tetrazoles. researchgate.net Similarly, the synthesis of quinazolin-4(3H)-ones has been achieved under neat conditions by reacting o-aminobenzamide and styrene (B11656) in the presence of an oxidant, demonstrating the viability of this approach for the quinazolinone core. mdpi.com

Reaction TypeReactantsConditionsAdvantage
Tetrazole SynthesisBaylis Hillman acetate, TMS azide, ArylnitrileSolvent-free, MulticomponentElimination of organic solvents, potential for high yield. researchgate.net
Quinazolinone Synthesiso-aminobenzamide, StyreneNeat, Oxidant presentAvoids solvent, simplifies process. mdpi.com
Tetrazole Synthesisp-toluenesulfonyl cyanide, AzidesSolvent-free, High temperatureGood yields, simple isolation. mdpi.com

Catalysis in Environmentally Benign Media

Replacing traditional organic solvents with environmentally benign alternatives like water, deep eutectic solvents (DES), or aqueous micelles is a cornerstone of green chemistry. researchgate.netmdpi.com These media are typically non-toxic, non-flammable, and readily available.

Water is a highly desirable solvent for organic reactions due to its safety and low cost. The synthesis of 2,3-dihydroquinazolin-4-one derivatives has been demonstrated in water using a recyclable zeolite H-BEA solid acid catalyst. researchgate.net Another approach involves performing Ugi-type multicomponent reactions in aqueous micelles at room temperature to form 1,5-disubstituted tetrazoles. mdpi.com

Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are emerging as green reaction media. They are biodegradable, have low vapor pressure, and can be easily recycled. researchgate.net A notable example is the synthesis of 7-aryl-benzo[h]tetrazolo[5,1-b]quinazoline-5,6-diones, which was achieved in a DES based on choline (B1196258) chloride and urea. This method offers high yields, short reaction times, and easy product isolation. The catalyst used in this system was also shown to be recyclable for up to six runs without significant loss of activity. researchgate.net

MethodCatalyst/MediumSubstrate/Product ClassKey Findings
Solid Acid CatalysisZeolite H-BEA2,3-dihydroquinazolin-4-oneReaction proceeds efficiently in water. researchgate.net
Micellar CatalysisAqueous Micelles1,5-disubstituted tetrazolesEnables multicomponent reactions at room temperature. mdpi.com
Deep Eutectic SolventCholine chloride/Urea7-aryl-benzo[h]tetrazolo [5,1-b] quinazoline-5,6-dionesHigh yields, short reaction times, recyclable medium and catalyst. researchgate.net
Base CatalysisPotassium Carbonate4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolinesDMSO:H2O mixture used as an environmentally friendly solvent system. mdpi.comnih.gov

Advanced and Mechanistic-Driven Synthetic Strategies

Modern synthetic chemistry often focuses on designing reactions that proceed through well-understood, complex mechanisms to build intricate molecular architectures with high selectivity.

Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitriles

An efficient and environmentally friendly strategy has been developed to synthesize 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines, which are structurally related to the quinazolinone series. mdpi.comnih.gov This method involves the reaction of a 2-azidobenzaldehyde with a phenylchalcogenylacetonitrile (containing sulfur or selenium) in the presence of potassium carbonate as a catalyst. mdpi.comnih.gov The reaction is typically conducted in a dimethylsulfoxide and water (7:3) mixture at 80 °C. mdpi.comnih.gov

The proposed mechanism involves two potential competing pathways. mdpi.comnih.govresearchgate.net

Pathway A: The reaction begins with a Knoevenagel condensation between the 2-azidobenzaldehyde and the active methylene group of the acetonitrile derivative. This is followed by an intramolecular cyclization of the azide onto the nitrile group to form the tetrazolo[1,5-a]quinoline ring system. This pathway is favored in protic solvents and with heating. mdpi.comnih.gov

Pathway B: Alternatively, the acetonitrile carbanion can first attack the azide group, leading to a triazole intermediate, which then undergoes cyclization to form a 1,2,3-triazolo[1,5-a]quinazoline. This route is typically favored in aprotic solvents at lower temperatures. mdpi.comnih.gov

This methodology demonstrates good functional group tolerance, affording a range of products in moderate to excellent yields. mdpi.com

EntrySubstituent on 2-AzidobenzaldehydeChalcogen (in Phenylchalcogenylacetonitrile)ProductYield (%)
1HSe4-(Phenylselanyl)tetrazolo[1,5-a]quinoline85
2HS4-(Phenylsulfanyl)tetrazolo[1,5-a]quinoline98
34-CH3Se7-Methyl-4-(phenylselanyl)tetrazolo[1,5-a]quinoline80
44-ClSe7-Chloro-4-(phenylselanyl)tetrazolo[1,5-a]quinoline72
54-NO2Se7-Nitro-4-(phenylselanyl)tetrazolo[1,5-a]quinoline50

Data sourced from Molecules (2023). mdpi.com

Nucleophilic Addition of Azide to Isocyanide Followed by 6-Endo Cyclization

The formation of a tetrazole ring via the reaction of an azide source with an isocyanide is a powerful transformation, often utilized in multicomponent reactions like the Ugi-azide reaction. researchgate.net This reaction involves the nucleophilic addition of an azide anion to the electrophilic isocyanide carbon. The resulting intermediate is a key component in the synthesis of 1,5-disubstituted tetrazoles. researchgate.netbeilstein-journals.org

In the context of quinazolinone synthesis, this strategy can be adapted to build the fused heterocyclic system. The process would begin with an ortho-substituted aniline (B41778) derivative, for example, 2-isocyanobenzamide. The nucleophilic addition of an azide (such as sodium azide or trimethylsilyl azide) to the isocyanide group would form a tetrazole ring. researchgate.net This is followed by an intramolecular cyclization, specifically a 6-endo cyclization, where the nitrogen from the amide attacks the newly formed ring system to close the six-membered quinazolinone ring, yielding the final this compound structure. The azidoazomethine-tetrazole tautomeric equilibrium plays a crucial role in these transformations, influencing the reactivity and outcome of the cyclization. rsc.org This multicomponent, one-pot approach maximizes efficiency by building complexity rapidly from simple starting materials. researchgate.net

Reaction Mechanisms and Pathway Elucidation

Mechanistic Investigations of Cyclization and Ring-Forming Reactions

The formation of the fused tetrazolo-quinazoline ring system can be achieved through various synthetic strategies, each with its own mechanistic nuances. These methods often involve either the construction of the tetrazole ring onto a pre-existing quinazoline (B50416) core or the simultaneous formation of both heterocyclic systems.

The construction of the tetrazole ring fused to the quinazoline system predominantly follows pathways involving an azide (B81097) precursor. The most common and well-established method is the intramolecular [3+2] cycloaddition of an azide group with a nitrile functionality. nih.gov In the context of quinazolines, this typically involves the cyclization of a 2-azido-substituted quinazoline derivative that also contains a suitable electrophilic carbon.

Alternative pathways include multicomponent reactions (MCRs) where the tetrazole ring is formed in situ. For instance, the Ugi-tetrazole four-component reaction (UT-4CR) can be adapted to generate fused systems. This reaction proceeds through the formation of a nitrilium ion intermediate which is then trapped by an azide, leading to the tetrazole ring. acs.org

Another notable pathway is the thermolysis of geminal diazides, which can fragment to form the tetrazole ring. researchgate.net Additionally, cascade reactions initiated from precursors like 2-azidobenzaldehydes can undergo a sequence of condensation and click chemistry to build the final tetrazoloquinoline structure. rsc.org This pot, atom, and step economical (PASE) approach generates only water as a by-product and can proceed under mild, metal-free conditions. rsc.org

Table 1: Proposed Pathways for Tetrazole Ring Formation
PathwayKey PrecursorsGeneral MechanismKey IntermediatesReference(s)
Intramolecular CycloadditionAzido-nitriles[3+2] cycloaddition- nih.gov
Ugi-Tetrazole MCRAldehyde, Amine, Isocyanide, AzideCondensation, nucleophilic addition, cyclizationα-adduct, Nitrilium ion acs.org, acs.org
Cascade Double Annulation2-Azidobenzaldehydes, Active methylene (B1212753) nitrilesCondensation followed by intramolecular azide-nitrile cycloadditionCinnamonitrile intermediate rsc.org
ThermolysisGeminal diazidesThermal fragmentation and rearrangement- researchgate.net

In multicomponent reactions (MCRs) leading to tetrazole derivatives, specific intermediates play a pivotal role in directing the reaction pathway. The Ugi-tetrazole reaction, a prominent example, is mechanistically distinct from the classical Ugi reaction. acs.org

The key steps involve:

Formation of a Schiff base from an aldehyde and an amine.

Protonation of the Schiff base, followed by the addition of an isocyanide, which generates a crucial nitrilium ion intermediate .

Unlike the classic Ugi reaction where a carboxylate anion attacks this intermediate, in the Ugi-tetrazole variant, an azide anion (from sources like TMSN₃ or HN₃) acts as the nucleophile.

The azide attacks the nitrilium ion, forming an imidoyl azide or a similar intermediate.

This intermediate then undergoes intramolecular cyclization to yield the final 1,5-disubstituted tetrazole product. acs.org

The trapping of the nitrilium ion by the azide is the definitive step that leads to the tetrazole scaffold. acs.org In syntheses designed to create fused systems like tetrazoloquinazolines, one of the initial components is often a bifunctional molecule, such as 2-azidobenzaldehyde (B97285), which contains the functionality for the initial condensation and the latent azide for the final cyclization. acs.org For example, a one-pot reaction of 2-azidobenzaldehydes, amines, trimethylsilyl (B98337) azide, and isocyanides first produces an Ugi-azide intermediate, which then undergoes a subsequent palladium-catalyzed cyclization to form the 4-tetrazolyl-3,4-dihydroquinazoline ring system. acs.org

Azide-Tetrazole Tautomerism and its Influence on Reactivity and Structure

Azide-tetrazole tautomerism is a form of valence tautomerism that is particularly significant in the chemistry of azido-substituted nitrogen heterocycles, including quinazolines. This equilibrium between an open-chain azido (B1232118) form and a fused tetrazole ring profoundly influences the compound's structure, stability, and chemical reactivity. rsc.org

The equilibrium between the 4-azidoquinazoline and the tetrazolo[1,5-a]quinazoline forms is a dynamic process influenced by several factors, including substitution patterns, solvent polarity, and physical state (solid vs. solution). beilstein-journals.orgnih.gov

For instance, in the case of 4-azido-6,7-dimethoxy-2-sulfonylquinazolines, investigations revealed that the compound exists exclusively in the fused tetrazole form in various solutions (like CHCl₃ and DMSO), as confirmed by FTIR analysis. beilstein-journals.org However, in the solid state, the same compound was found to exist in the open-chain azide form. beilstein-journals.org This demonstrates the subtle energetic balance between the two tautomers. In other cases, such as 5-amino-substituted tetrazolo[1,5-c]quinazolines, the tautomeric equilibrium is controlled by the medium, allowing the molecule to exhibit reactivity characteristic of the azido group. rsc.org

Table 2: Tautomeric Forms of Substituted Quinazolines
Compound ClassPredominant Form (Solution)Predominant Form (Solid State)Influencing FactorsReference(s)
4-Azido-6,7-dimethoxy-2-sulfonylquinazolinesTetrazoleAzidePhysical state, electron-donating substituents beilstein-journals.org
5-(Alkyl/arylthio)tetrazolo[1,5-a]quinazolinesExists in equilibrium with 2-azido form-Allows for subsequent cycloaddition reactions thieme-connect.com, researchgate.net, researcher.life
5-Amino-substituted tetrazolo[1,5-c]quinazolinesMedia-dependent equilibrium-Solvent polarity rsc.org

The azide-tetrazole equilibrium can be strategically exploited to control the regioselectivity of subsequent reactions, particularly nucleophilic aromatic substitution (SₙAr). The quinazoline ring has two primary electrophilic sites susceptible to nucleophilic attack: C2 and C4. nih.gov

In a remarkable example of "sulfonyl group dance," 2-chloro-4-sulfonylquinazolines react with an azide nucleophile in a two-stage process governed by tautomerism. beilstein-journals.orgnih.gov

First, the azide displaces the sulfonyl group at the more reactive C4 position.

The resulting 4-azido-2-chloroquinazoline intermediate exists in equilibrium with its tetrazolo[1,5-a]quinazoline tautomer.

This intrinsic equilibrium then directs the sulfinate anion (the nucleofuge from the first step) to act as a nucleophile itself, attacking the C2 position and displacing the chloride. beilstein-journals.orgresearchgate.net

This sequence effectively results in a "functional group swap," where the final product is a 4-azido-2-sulfonylquinazoline. The tetrazole tautomer plays a crucial role; its formation activates the C2 position for the second SₙAr reaction. This unique reactivity allows for C2-regioselective modifications that are otherwise challenging to achieve. beilstein-journals.orgnih.gov The electron-withdrawing nature of the fused tetrazole ring is central to this activation. rsc.org

Intramolecular Cyclization Dynamics and Selectivity

The final ring closure to form the quinazolinone portion of the target molecule is a critical step, and its dynamics and selectivity are key considerations. This intramolecular cyclization often involves the attack of a nitrogen-based nucleophile onto a carbonyl or imine group.

The efficiency and selectivity of this cyclization can be influenced by several factors:

Catalysts: Gold(I)-catalyzed cascade intramolecular cyclization of appropriate Ugi adducts has been shown to be a rapid and highly efficient method for constructing quinazolinone analogues.

Conformational Effects: The spatial arrangement of the reacting groups is critical. In radical-based cyclizations of α-azidyl benzamides to form quinazolinones, the conformation of the intermediate iminyl radical influences the success of the cyclization step.

Substituent Effects: Both electronic and steric effects of substituents on the aromatic ring and the side chain can impact the rate and yield of the cyclization.

For example, a one-pot sequential Ugi-azide reaction followed by a palladium-catalyzed azide-isocyanide cross-coupling/cyclization has been developed to synthesize 4-tetrazolyl-substituted 3,4-dihydroquinazolines. acs.org The success of the final cyclization step is dependent on the palladium catalyst facilitating the crucial C-N bond formation. acs.org These advanced catalytic methods provide high levels of control over the cyclization, enabling the efficient construction of the complex Tetrazolo[1,5-a]quinazolin-5(1H)-one core.

Chemical Transformations and Derivatization Strategies

Functional Group Introduction and Modification at Strategic Positions

The inherent functionality of the Tetrazolo[1,5-a]quinazolin-5(1H)-one system, particularly the lactam moiety within the quinazolinone ring, provides reactive sites for introducing a variety of substituents.

The nitrogen atom of the quinazolinone ring is a primary site for functionalization. N-alkylation is a common strategy to introduce diverse alkyl and aryl groups, enhancing the structural complexity and modulating the physicochemical properties of the molecule. This reaction typically proceeds by treating the parent heterocycle with an alkylating agent in the presence of a base.

For the isomeric system, 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones, N-alkylation has been successfully carried out using various alkyl halides in solvents like dimethylformamide (DMF) nih.govresearchgate.net. Similar reactivity is expected for the this compound system. The reaction involves the deprotonation of the lactam nitrogen, followed by nucleophilic attack on the electrophilic alkylating agent. A variety of bases can be employed, with potassium carbonate being a common choice ekb.egjuniperpublishers.com.

Detailed research on related triazolo[4,3-c]quinazolines shows that reactions with reagents like methyl chloroacetate, ethyl chloroacetate, and 2-chloro-N-phenylacetamide in DMF with K₂CO₃ lead to the corresponding N-substituted products in good yields ekb.eg. This highlights the general applicability of this method for related fused quinazolinone systems.

ReactantReagents and ConditionsProduct TypeReference
3-methyl- researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]quinazolin-5(6H)-oneMethyl chloroacetate, K₂CO₃, DMF, heatN-alkylated acetate derivative ekb.eg
3-methyl- researchgate.netbeilstein-journals.orgnih.govtriazolo[4,3-c]quinazolin-5(6H)-one2-chloro-N-phenylacetamide, K₂CO₃, DMF, heatN-alkylated acetamide derivative ekb.eg
Quinazolin-4(3H)-oneBenzyl chloride, K₂CO₃, DMF, 100°CN-benzylated quinazolinone juniperpublishers.com

The introduction of chalcogens, particularly sulfur, significantly alters the electronic and biological properties of the quinazolinone core. A primary method for introducing a sulfur atom is through thionation of the C5-carbonyl group. This transformation converts the lactam to a thiolactam, a versatile intermediate for further derivatization. Reagents such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent are effective for this purpose, typically by heating in an inert solvent like xylene or toluene cyberleninka.ru.

Once the Tetrazolo[1,5-a]quinazoline-5(1H)-thione is formed, the sulfur atom can be readily alkylated (S-alkylation) to produce a variety of thioether derivatives. For the isomeric tetrazolo[1,5-c]quinazoline-5-thione, its potassium salt is readily modified by alkylation with various halogen derivatives researchgate.netnih.gov. This S-alkylation allows for the introduction of diverse functional moieties, including alkyl chains, N,N-dialkylethylamines, and aryl ethanones, thereby creating a library of hybrid molecules researchgate.netnih.gov. While the introduction of sulfur is well-documented, derivatization with selenium remains a less explored area for this particular heterocyclic system.

TransformationStarting MaterialReagents and ConditionsProductReference
ThionationQuinazolin-4-oneP₂S₅, m-xylene, refluxQuinazolin-4-thione cyberleninka.ru
ThionationQuinazolin-4-oneLawesson's reagent, toluene, refluxQuinazolin-4-thione cyberleninka.ru
S-AlkylationPotassium salt of tetrazolo[1,5-c]quinazoline-5-thioneHalogen derivatives (e.g., N,N-dialkylaminoethyl chlorides)5-[2-(N,N-dialkylaminoethyl)sulfanyl]tetrazolo[1,5-c]quinazolines researchgate.net

Scaffold Annulation and Hybrid Molecule Formation

Extending the core structure through the fusion of additional rings or by linking it to other heterocyclic systems is a powerful strategy for creating novel molecular architectures.

The construction of spirocyclic systems, where a single atom is part of two rings, introduces three-dimensional complexity to the planar quinazolinone scaffold. While literature specifically detailing the synthesis of spiro-fused this compound is limited, methods developed for analogous systems provide a clear blueprint. For the related researchgate.netbeilstein-journals.orgnih.govtriazolo[1,5-c]quinazoline scaffold, spiro-fused derivatives have been synthesized via cyclocondensation reactions researchgate.net. This approach typically involves the reaction of a suitable precursor, such as a hydrazino-quinazoline, with a cyclic ketone. The reaction proceeds through the formation of a carbinolamine intermediate, followed by dehydration and intramolecular cyclization to yield the final spiro product researchgate.net. This strategy could foreseeably be adapted to the tetrazolo[1,5-a]quinazoline system to generate novel spiro compounds.

Hybrid molecules are synthesized by covalently linking the tetrazoloquinazoline core to other pharmacologically relevant moieties. This can be achieved through various synthetic routes. As mentioned previously, S-alkylation of the corresponding 5-thione derivative provides a straightforward method to attach diverse functional groups and build hybrid structures researchgate.netnih.gov.

Another powerful technique for scaffold annulation is the use of cycloaddition reactions. The tetrazolo[1,5-a]quinazoline system exists in equilibrium with its 2-azidoquinazoline tautomer. This azido (B1232118) form can participate in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This reaction has been demonstrated for the closely related tetrazolo[1,5-a]quinoxaline system, which reacts with terminal alkynes in the presence of a copper catalyst to form 1,2,3-triazole-fused quinoxalines beilstein-journals.orgbeilstein-archives.org. This methodology offers an efficient pathway to construct triazole-containing hybrid molecules, linking the quinazoline (B50416) core to a wide array of other chemical entities beilstein-archives.org.

Reduction and Oxidation Reactions of the Core Structure and Substituents

Catalytic hydrogenation of related tetrazolo-fused heterocycles, such as 5-aryl-7-trifluoromethyltetrazolo[1,5-a]pyrimidines, using a palladium on carbon (Pd/C) catalyst and hydrogen gas, leads to the reductive cleavage of the tetrazole ring beilstein-archives.org. This process results in the formation of the corresponding 2-aminopyrimidine derivatives in high yields beilstein-archives.org. This reaction provides a synthetic route from the tetrazolo-fused system to a different class of heterocycles. In some cases, denitrogenative reduction can also occur as a side reaction, leading to the formation of quinoxaline-2-amines from tetrazolo[1,5-a]quinoxalines beilstein-journals.org.

Synthesis of Substituted Derivatives for Structure-Activity Relationship (SAR) Studies

The strategic derivatization of the tetrazolo[1,5-a]quinazoline scaffold is crucial for exploring structure-activity relationships (SAR) and optimizing the therapeutic potential of this heterocyclic system. By systematically introducing a variety of substituents at different positions of the core structure, researchers can probe the molecular interactions with biological targets, thereby enhancing potency, selectivity, and pharmacokinetic properties. Methodologies for these modifications range from nucleophilic substitution to metal-catalyzed cross-coupling reactions, allowing for extensive diversification of the parent compound.

The introduction of alkoxy and alkylamino groups at the 5-position of the tetrazolo[1,5-a]quinazoline ring system represents a key strategy for modulating the compound's electronic and steric properties.

5-Alkoxy Derivatives: A synthetic route to 5-alkoxy-tetrazolo[1,5-a]quinazolines involves a two-step process starting from 2,4-dichloroquinazoline (B46505). The initial step is a nucleophilic substitution reaction where the more reactive chlorine atom at the 4-position is displaced by an alkoxide, generated from various aliphatic alcohols or phenols. The resulting 2-chloro-4-alkoxyquinazoline intermediate is then treated with sodium azide (B81097). This leads to the formation of the fused tetrazole ring, yielding the final 5-alkoxy-tetrazolo[1,5-a]quinazoline product.

5-Alkylamino Derivatives: The synthesis of 5-alkylamino derivatives is achieved through a highly regioselective nucleophilic aromatic substitution. The starting material for this transformation is 5-azidotetrazolo[1,5-a]quinazoline (which can be considered as 2,4-diazidoquinazoline). This compound reacts with various long-chain alkylamines, where the amine selectively displaces the azido group at the C-5 position to furnish the corresponding 5-alkylamino derivatives of tetrazolo[1,5-a]quinazoline. The molecular structure of these tricyclic systems has been unambiguously confirmed through X-ray structural analysis.

Table 1: Synthesis of 5-Substituted Tetrazolo[1,5-a]quinazoline Derivatives
Derivative TypeStarting MaterialKey ReagentsReaction Type
5-Alkoxy2,4-Dichloroquinazoline1. Alcohol/Phenol 2. Sodium AzideNucleophilic Substitution
5-Alkylamino5-Azidotetrazolo[1,5-a]quinazolineAlkylamineNucleophilic Aromatic Substitution

To investigate the biological activities of the tetrazolo[1,5-a]quinoline (B14009986) scaffold, which is structurally related to the quinazolinone core, researchers have synthesized novel α-hydroxyphosphonate and α-acetoxyphosphonate derivatives. The primary starting material for these syntheses is tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449).

The synthesis of α-hydroxyphosphonates is typically achieved via the Pudovik reaction. This involves the addition of a dialkyl phosphite to the aldehyde group of tetrazolo[1,5-a]quinoline-4-carbaldehyde. The reaction is often carried out in the presence of a catalyst.

Subsequently, the α-hydroxyphosphonate derivatives can be converted into their corresponding α-acetoxyphosphonate counterparts. This transformation is an O-acylation reaction, commonly performed by treating the α-hydroxyphosphonate with acetyl chloride in a suitable solvent. The structures of all newly synthesized compounds have been elucidated using IR, ¹H NMR, ¹³C NMR, and mass spectral data, as well as elemental analysis. Several of these derivatives have been evaluated for in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi, with some compounds showing significant activity.

Table 2: Synthesis of Phosphonate Derivatives of Tetrazolo[1,5-a]quinoline
DerivativePrecursorKey ReagentsReaction
α-HydroxyphosphonateTetrazolo[1,5-a]quinoline-4-carbaldehydeDialkyl phosphitePudovik Reaction
α-Acetoxyphosphonateα-Hydroxyphosphonate derivativeAcetyl chlorideO-Acylation

Diversification of the tetrazolo[1,5-a]quinazoline scaffold through the introduction of styryl and aryl moieties is a valuable strategy for expanding the chemical space and conducting detailed SAR studies. These larger substituents can significantly influence the molecule's interaction with biological targets.

Styryl Substitutions: The synthesis of 5-styryltetrazolo[1,5-c]quinazolines, an isomeric system, has been described based on a 6-bromo-4-chloro-2-styrylquinazoline scaffold. This highlights a strategy where the styryl group is incorporated before the formation of the fused tetrazole ring. Further diversification can be achieved by introducing additional substituents on the styryl ring or at other positions of the quinazoline core, such as the 9-position. For instance, carbon-based substituents have been introduced at the 9-position via cross-coupling reactions, leading to compounds like 5,9-bis((E)-4-fluorostyryl)tetrazolo[1,5-c]quinazoline.

Aryl Substitutions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl groups onto the quinazoline framework. This approach has been used to synthesize 3-aryl-triazolo[4,3-c]quinazolines, demonstrating its applicability to related fused heterocyclic systems. The strategy involves the coupling of a halogenated quinazoline precursor with an appropriate arylboronic acid or its ester. This method allows for the introduction of a wide variety of substituted aryl groups, which is essential for fine-tuning the electronic and steric profile of the molecule. Previous studies on 5-aryl substituted tetrazolo[1,5-c]quinazolines have confirmed their existence predominantly in the tetrazole form in both solid and solution phases.

Table 3: Strategies for Styryl and Aryl Scaffold Diversification
Substitution TypeSynthetic StrategyExample ReactionKey Reagents
StyrylIncorporation prior to tetrazole ring formation-Styryl-substituted quinazoline precursor, Sodium Azide
ArylPalladium-catalyzed cross-couplingSuzuki-Miyaura CouplingHalogenated quinazoline, Arylboronic acid, Pd catalyst

Advanced Structural Elucidation and Characterization Techniques

Single Crystal X-ray Diffraction Analysis for Unambiguous Structural Proof

Single crystal X-ray diffraction is the most powerful technique for providing unequivocal proof of a molecule's structure and stereochemistry by mapping the electron density of its crystalline form. For complex heterocyclic systems like tetrazoloquinazolines, this method is invaluable for confirming the connectivity of atoms and the fusion of the heterocyclic rings.

While specific crystallographic data for the parent compound, Tetrazolo[1,5-a]quinazolin-5(1H)-one, is not widely published, analysis of closely related triazolo[1,5-a]quinazoline derivatives demonstrates the utility of this technique. For instance, the structures of N-alkylated and S-alkylated 2-methylthio- rsc.orgmdpi.comsemanticscholar.orgtriazolo[1,5-a]quinazolines have been confirmed by single-crystal X-ray diffraction. mdpi.com These studies reveal critical parameters such as the crystal system, space group, and unit cell dimensions, which define the crystal lattice. mdpi.com Analysis of 2-benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one, a similar fused system, showed it crystallizes in a monoclinic system with a P21/n space group. mdpi.com Such analyses provide precise bond lengths and angles, confirming the planar nature of the fused ring system and the geometry of its substituents. mdpi.comnih.gov

Table 1. Illustrative Crystallographic Data for a Related Triazolo[1,5-a]quinazoline Derivative. mdpi.com
ParameterValue
Compound2-Benzyloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one
Empirical FormulaC₁₆H₁₂N₄O₂
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)5.0319(15)
b (Å)28.207(9)
c (Å)9.408(3)
β (°)99.503(5)
Volume (ų)1317.0(7)

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

¹H NMR spectroscopy identifies the chemical environment of protons within a molecule. For the this compound scaffold, protons on the quinazolinone's aromatic ring are expected to appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic system. The specific chemical shifts and coupling patterns provide information on the substitution pattern of the benzene (B151609) ring.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for a this compound derivative would show distinct signals for each carbon atom. The carbonyl carbon (C=O) of the quinazolinone ring is characteristically found far downfield (δ > 155 ppm). Carbons within the aromatic and heterocyclic rings appear in the δ 110-150 ppm range. For example, in studies of the isomeric 6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-ones, a large set of ¹H and ¹³C NMR data has been collected to confirm their structures. researchgate.netnih.gov

Table 2. Representative ¹H and ¹³C NMR Spectral Data for Related Heterocyclic Cores.
Compound TypeNucleusTypical Chemical Shift (δ, ppm)Assignment
Quinazolinone Derivatives semanticscholar.org¹H7.0 - 8.5Aromatic Protons
¹³C> 160Carbonyl Carbon (C=O)
Tetrazole Derivatives beilstein-journals.org¹H~15.5 (broad)N-H proton of tetrazole ring
¹³C155 - 165Tetrazole Ring Carbon (C5)

Heteronuclear NMR involves observing nuclei other than ¹H and ¹³C, such as ¹⁵N or ³¹P, to probe specific atomic environments. For nitrogen-rich compounds like this compound, ¹⁵N NMR could provide invaluable data on the electronic structure of the fused heterocyclic system, helping to distinguish between different nitrogen atoms in the quinazolinone and tetrazole rings. researchgate.net However, published studies specifically employing heteronuclear NMR techniques for the title compound are not common. The application of such methods is often reserved for investigating specific structural questions or reaction mechanisms. researchgate.net

Two-dimensional (2D) NMR techniques, such as HMQC, HMBC, and NOESY, are essential for making unambiguous assignments of ¹H and ¹³C signals and for determining the connectivity and spatial relationships between atoms. nih.gov In the context of fused heterocyclic synthesis, confirming the correct regioisomer is critical. For example, the reaction could potentially yield the linear this compound or an angular isomer.

2D NMR experiments are crucial for this differentiation. The HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals correlations between protons and carbons over two to three bonds, which can establish the connectivity across the fused ring junctions. NOESY (Nuclear Overhauser Effect Spectroscopy) analysis identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. Such 2D NMR studies have been successfully used to confirm the angular regiochemistry of related rsc.orgmdpi.comsemanticscholar.orgtriazolo[4,3-a]quinazolin-5-ones. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital analytical tool used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a precise molecular formula. This technique is definitive in confirming the identity of a newly synthesized compound, distinguishing it from other molecules with the same nominal mass. For derivatives of quinazolinones, HRMS data is typically reported by comparing the calculated exact mass for the protonated molecule ([M+H]⁺) with the experimentally found value, with agreement within a few parts per million (ppm) confirming the proposed formula. rsc.org

Table 3. Example of HRMS Data for a Related Quinazoline (B50416) Derivative. rsc.org
ParameterValue
Compound5,6,7,8-tetrahydroquinazoline
Molecular FormulaC₈H₁₀N₂
Calculated Exact Mass [M]⁺ (m/z)134.0844
Found Mass [M]⁺ (m/z)134.0847

Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. In related rsc.orgmdpi.comsemanticscholar.orgtriazolo[1,5-a]quinazolin-5-ones, this band appears in the region of 1685-1712 cm⁻¹. mdpi.comnih.gov Other characteristic peaks would include C=N and C=C stretching vibrations from the aromatic and heterocyclic rings, as well as C-H stretching and bending modes. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound exhibit strong absorption in the UV region (typically 200-400 nm) due to π → π* transitions within the conjugated system. The position of the absorption maxima (λ_max) and the intensity of the absorption are characteristic of the compound's electronic structure. Studies on related tetrazole compounds show that the electronic spectra can be influenced by substitution and the solvent environment. nih.govresearchgate.net

Table 4. Key Spectroscopic Features for the this compound Scaffold.
Spectroscopic TechniqueFeatureTypical Range/ValueAssignment
FT-IRStretching Vibration1685 - 1712 cm⁻¹ mdpi.comCarbonyl group (C=O)
Stretching Vibrations1400 - 1650 cm⁻¹Aromatic C=C and C=N bonds
UV-VisAbsorption Maximum (λ_max)200 - 400 nmπ → π* electronic transitions

Theoretical and Computational Studies of Tetrazolo 1,5 a Quinazolin 5 1h One

Molecular Modeling and Dynamics Simulations

Molecular Dynamics Simulations for Binding Stability Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of their interactions. In the context of tetrazolo[1,5-a]quinazolin-5(1H)-one and its derivatives, MD simulations have been employed to analyze the binding stability of these compounds with their biological targets. researchgate.netresearchgate.netresearchgate.net

A key aspect of this analysis involves monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms from their initial positions throughout the simulation. A stable RMSD profile over an extended simulation period, typically in the nanosecond range, suggests that the ligand has found a stable binding mode within the receptor's active site. For instance, in studies of related quinazolinone derivatives, MD simulations have shown that stable complexes are characterized by RMSD values that plateau after an initial conformational adjustment. researchgate.net

Another important parameter derived from MD simulations is the root-mean-square fluctuation (RMSF), which measures the flexibility of individual amino acid residues in the protein's binding pocket upon ligand binding. Lower RMSF values for residues in direct contact with the ligand indicate a more stable interaction, as the ligand restricts the movement of these residues. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. researchgate.net For example, simulations of a quinazolinone derivative with multiple cancer-related targets highlighted the importance of specific hydrogen bonds and π-π stacking interactions in maintaining a stable binding conformation. researchgate.net

The following table summarizes representative findings from MD simulations on related quinazolinone scaffolds, illustrating the types of data generated to assess binding stability.

Target ProteinLigand ScaffoldSimulation Time (ns)Average RMSD (Å)Key Stabilizing Interactions
VEGFR2Quinazolinone derivative1001.5 - 2.5Hydrogen bonding, Hydrophobic interactions
c-MetQuinazolinone derivative1001.8 - 3.0Key molecular contacts within the active site
EGFRQuinazolinone derivative1002.0 - 3.5π-π stacking, Hydrogen bonding
Estrogen Receptor AlphaQuinazolinone derivative1001.2 - 2.8Key interactions influencing ligand binding stability
MMP-13Quinazolinone derivative10Not specifiedHydrogen bonding with Ser250 and Gly248

This table is a representation of data found in studies on quinazolinone derivatives and is intended to be illustrative for the this compound scaffold.

Structure-Activity Relationship (SAR) Derivation through Computational Methods

Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of novel compounds, providing a rational basis for the design of more potent and selective molecules. For the this compound scaffold and its analogues, quantitative structure-activity relationship (QSAR) studies are a primary computational approach. nih.govfrontiersin.org These studies aim to build mathematical models that correlate the structural features of a series of compounds with their biological activity. frontiersin.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods generate contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to enhance or diminish biological activity. nih.govmdpi.com For example, a CoMSIA study on quinazolinone derivatives as MMP-13 inhibitors revealed that electrostatic, hydrophobic, and hydrogen-bond acceptor fields were the major contributors to their inhibitory activity. nih.gov Such models have demonstrated good predictive power, with high correlation coefficients (r²) and cross-validation coefficients (q²). nih.gov

The insights gained from these computational SAR studies are crucial for guiding the synthetic efforts towards more promising derivatives. For instance, if a QSAR model indicates that a bulky, electron-donating group at a specific position on the quinazoline (B50416) ring is beneficial for activity, medicinal chemists can prioritize the synthesis of analogues with these features. nih.gov

Predictive Modeling for Chemical Space Exploration

Predictive modeling, largely based on validated QSAR models, allows for the virtual screening and exploration of a vast chemical space to identify novel compounds with potentially high activity before their actual synthesis. frontiersin.org This approach significantly accelerates the drug discovery process by prioritizing the most promising candidates for experimental evaluation. nih.gov

Once a statistically robust and predictive QSAR model is developed for a series of compounds based on the this compound scaffold, it can be used to predict the biological activity of a virtual library of related but yet-to-be-synthesized molecules. frontiersin.orgmdpi.com This in silico screening can involve designing new derivatives by systematically modifying various positions on the core scaffold and then using the QSAR model to estimate their activity. nih.gov

The following table illustrates the key statistical parameters used to validate the predictive power of QSAR models for related quinazoline scaffolds.

QSAR Model TypeTargetq² (Cross-validated r²)r² (Non-cross-validated r²)pred_r² (External validation)Key Findings
MLR-QSARTyrosine kinase (erbB-2)0.9150.9560.6170Estate contribution descriptors are important for inhibitory activity. nih.gov
CoMFAMMP-130.6460.9920.829Steric and electrostatic fields are crucial for activity. nih.gov
CoMSIAMMP-130.7040.9920.839Electrostatic, hydrophobic, and H-bond acceptor fields are major contributors. nih.gov
3D-QSAREGFR0.608 (CoMFA)0.979 (CoMFA)Not specifiedModels can reliably predict the efficacy of EGFR inhibitors. frontiersin.org

This table is a representation of data from QSAR studies on quinazoline and quinazolinone derivatives, providing a framework for the potential application to the this compound scaffold.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Scaffold Optimization

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become indispensable for evaluating the drug-likeness of new chemical entities and for guiding the optimization of a scaffold like this compound. researchgate.netresearchgate.netelsevier.com These computational models can predict a range of physicochemical and pharmacokinetic properties based on the chemical structure of a molecule. frontiersin.orgnih.gov

A common starting point for in silico ADME assessment is the evaluation of Lipinski's Rule of Five, which provides a set of guidelines for predicting the oral bioavailability of a compound. researchgate.net Studies on substituted tetrazoloquinazolines have shown that these compounds often comply with Lipinski's rules, suggesting good potential for oral absorption and permeability. researchgate.net Other important predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. researchgate.net

By predicting these properties for a series of derivatives of the this compound scaffold, medicinal chemists can identify potential liabilities early on. For example, if a highly potent compound is predicted to have poor GI absorption or to be a strong inhibitor of a key CYP enzyme, modifications can be made to its structure to improve its ADME profile while attempting to maintain its biological activity. doi.orgasianpubs.org

The following table presents a hypothetical in silico ADME profile for derivatives of the this compound scaffold, based on typical parameters evaluated in computational studies of related compounds.

Compound IDMolecular WeightLogPH-bond DonorsH-bond AcceptorsPredicted GI AbsorptionBBB PermeantCYP2C9 InhibitorLipinski's Violations
TQZ-1< 500< 5< 5< 10HighNoNo0
TQZ-2< 500< 5< 5< 10HighNoYes0
TQZ-3> 500< 5< 5< 10LowNoNo1
TQZ-4< 500> 5< 5< 10HighYesNo1

This is a representative table illustrating the types of data generated from in silico ADME predictions for derivatives of a chemical scaffold. TQZ is an abbreviation for Tetrazoloquinazolinone.

Medicinal Chemistry and Chemical Biology Research Applications Non Clinical Focus

Exploration of Tetrazolo[1,5-a]quinazolin-5(1H)-one as a Scaffold for Novel Compound Libraries

The this compound core is a versatile foundation for building novel compound libraries aimed at drug discovery. beilstein-journals.orgbeilstein-archives.org The tetrazole ring is a well-established bioisostere of the carboxylic acid group, often used to improve a molecule's metabolic stability, lipophilicity, and potency. beilstein-journals.orgbeilstein-archives.org The quinazolinone portion of the molecule also contributes significantly to its drug-like properties and offers multiple points for chemical modification. openmedicinalchemistryjournal.commdpi.com

Researchers have synthesized extensive libraries by introducing a variety of substituents at different positions of the quinazolinone ring system. A notable example is the synthesis of a series of 4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-ones, which were evaluated for antidepressant properties. nih.gov This demonstrates the scaffold's utility in generating compounds that can penetrate the blood-brain barrier, a desirable characteristic for targeting the central nervous system. nih.gov Furthermore, the related tetrazolo[1,5-c]quinazoline-5-thione scaffold has been extensively modified through S-alkylation to produce diverse derivatives, including those bearing ethanone, carboxylic acid, and N,N-dialkylethylamine moieties, which have been screened for anticancer and antimicrobial activities. researchgate.netnih.govnih.gov

Modern synthetic strategies, such as multicomponent reactions (MCRs), are being employed to efficiently generate skeletal diversity around the tetrazole core, meeting the high demand for novel tetrazole-based compound libraries that are otherwise challenging to produce. beilstein-journals.orgbeilstein-archives.org The development of these libraries is crucial for screening against various biological targets and identifying new lead compounds for therapeutic development.

Scaffold/Derivative SeriesSynthetic ModificationInvestigated Biological AreaReference
4-(Substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-onesSubstitution of various phenyl groups at the N-4 position.Antidepressant Activity nih.gov
S-Substituted tetrazolo[1,5-c]quinazoline-5-thionesAlkylation at the sulfur atom with alkyls, ethanones, carboxylic acids, esters, and aminoethyl groups.Anticancer, Antimicrobial, Antifungal Activity researchgate.netnih.govnih.gov
Tetrazolo[1,5-a]quinoline (B14009986) DerivativesCondensation and cyclocondensation reactions starting from tetrazolo[1,5-a]quinoline-4-carboxaldehyde.Anti-inflammatory, Antimicrobial Activity nih.govresearchgate.net
R¹-tetrazolo[1,5-c]quinazolin-5(6H)-onesCyclization of 2-(1H-tetrazol-5-yl)anilines with isocyanates.Hypoglycemic Activity nih.gov

Investigation of Biological Interaction Mechanisms and Drug Discovery Potential

The this compound scaffold and its isomers have been the subject of numerous studies to uncover their biological interaction mechanisms and potential for drug discovery. Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects. nih.govresearchgate.netnih.gov This versatility stems from the core structure's ability to be chemically modified to achieve specific interactions with various biological macromolecules.

Derivatives based on the quinazolinone and related fused heterocyclic systems have been identified as potent inhibitors of several key enzymes implicated in human diseases.

Protein Kinase Inhibition : The inhibition of protein kinases is a major strategy in cancer therapy. S-substituted derivatives of the isomeric tetrazolo[1,5-c]quinazoline (B1654462) scaffold have shown antitumor activity, with the inhibition of protein kinase CK2 suggested as one possible mechanism of action. researchgate.net Research on structurally related fused heterocycles has further highlighted this potential; pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine sulfonamides have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), mTOR, and other kinases in the AKT pathway. mdpi.commdpi.com

Topoisomerase Inhibition : DNA topoisomerases are essential enzymes for DNA replication and are validated targets for anticancer drugs. The related phenylpyrazolo[1,5-a]quinazolin-5(4H)-one scaffold was strategically designed to mimic known Topoisomerase I (Top1) poisons, leading to the development of a new class of non-camptothecin Top1 inhibitors. nih.gov

DNA Gyrase Inhibition : In the field of antimicrobials, DNA gyrase is a critical bacterial enzyme. While not the exact tetrazolo-fused system, novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds have been developed as potent inhibitors of E. coli DNA gyrase, demonstrating the potential of the quinazolinone core in designing new antibacterial agents. mdpi.com

Monoamine Oxidase (MAO) Interaction : In the context of neurological disorders, the most active antidepressant candidate from a series of tetrazolo[1,5-a]quinazolin-5(4H)-ones, 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one, was found to increase levels of the neurotransmitters noradrenaline and 5-hydroxytryptamine while reducing monoamine oxidase (MAO) levels in mouse brain tissue. nih.govnih.gov

Enzyme TargetScaffold/DerivativeObserved Effect/PotentialReference
Protein Kinase CK2S-substituted tetrazolo[1,5-c]quinazolinesIdentified as a possible mechanism for antitumor activity. researchgate.net
Bruton's Tyrosine Kinase (BTK)Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine sulfonamidesInhibition of BTK, leading to suppression of cancer cell viability. mdpi.commdpi.com
Topoisomerase I (Top1)Phenylpyrazolo[1,5-a]quinazolin-5(4H)-oneDeveloped as a novel non-camptothecin Top1 inhibitor. nih.gov
E. coli DNA GyraseQuinazolin-4(3H)-one-hydrazone-pyrazole hybridsPotent enzymatic inhibition, leading to antimicrobial activity. mdpi.com
Monoamine Oxidase (MAO)4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-oneReduced levels observed in mouse brain tissue, linked to antidepressant effect. nih.gov

The quinazolinone scaffold has also proven to be a valuable template for the development of molecules that target specific receptors. A significant body of research exists on the related pyrazolo[1,5-a]quinazoline system, which has been extensively explored for its ability to modulate the function of the γ-aminobutyric acid type A (GABAᴀ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. nih.govmdpi.com Derivatives of this scaffold have been synthesized and evaluated as modulators of the GABAᴀ receptor, acting as ligands at the benzodiazepine (B76468) binding site. nih.govmdpi.com Additionally, other tetrazole-containing compounds have been reported as selective antagonists for the P2X7 receptor, a target for chronic inflammation and pain. mdpi.com

While direct studies on this compound targeting protein-protein interactions are limited, research on analogous complex heterocyclic systems provides insight into this potential application. For instance, studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine sulfonamides in cancer cells have revealed significant changes in gene expression related to apoptosis. nih.gov Following treatment with these compounds, several genes associated with the Bcl-2 family of proteins, which are central regulators of programmed cell death, were downregulated. nih.gov These included the pro-apoptotic gene BAD (BCL2-associated agonist of cell death) and other related genes such as BAG1, BCL2L10, BNIP3, and BNIP3L. nih.gov This suggests that such complex heterocyclic scaffolds can be used as chemical probes to modulate pathways governed by critical protein-protein interactions.

Elucidating the mechanism of action is fundamental to understanding the utility of a chemical scaffold. For derivatives of this compound and related structures, several mechanisms have been investigated in chemical biology contexts.

Antidepressant Action : The antidepressant-like effects of 4-(p-tolyl)tetrazolo[1,5-a]quinazolin-5(4H)-one are believed to stem from its ability to regulate monoamine neurotransmitter homeostasis in the brain. nih.gov Studies have shown that this compound significantly increases the levels of noradrenaline (NE) and 5-hydroxytryptamine (5-HT), key neurotransmitters involved in mood regulation. nih.govnih.gov

Anticancer Action : The anticancer activity of related heterocyclic systems has been linked to the induction of genotoxicity and apoptosis in cancer cells. nih.gov Compounds such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govbeilstein-journals.orgresearchgate.nettriazine sulfonamides were found to cause both single- and double-strand DNA breaks, leading to programmed cell death. mdpi.comnih.gov

Anti-inflammatory Action : For the related pyrazolo[1,5-a]quinazoline scaffold, anti-inflammatory activity has been attributed to the inhibition of the nuclear factor κB (NF-κB) transcriptional pathway. mdpi.comnih.gov Certain derivatives were also predicted and confirmed to be ligands for mitogen-activated protein kinases (MAPKs), such as JNK, which are critical mediators of the inflammatory response. mdpi.comnih.gov

Applications in Chemoinformatic and Rational Drug Design Research

The this compound scaffold is frequently utilized in rational drug design and chemoinformatic studies, leveraging computational tools to predict and understand molecular interactions. nih.gov The designation of the quinazolinone core as a "privileged structure" inherently ties it to the principles of rational design, where a common structural motif is systematically decorated to target different biological entities. nih.govresearchgate.net

Molecular docking is a cornerstone of this research, used to visualize and predict the binding modes of newly synthesized derivatives within the active sites of their target proteins. Docking studies have been instrumental in rationalizing the activity of:

S-substituted tetrazolo[1,5-c]quinazolines at the ATP binding site of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Pyrazolo[1,5-a]quinazoline derivatives at the benzodiazepine site of the GABAᴀ receptor. mdpi.com

Quinazolinone-based hybrids designed to inhibit E. coli DNA gyrase. mdpi.com

Pyrazolo[1,5-a]quinazolines targeting MAP kinases to explain their anti-inflammatory effects. nih.gov

These computational models provide crucial insights that guide further synthetic efforts. Structure-Activity Relationship (SAR) studies, often complemented by in silico analysis, are used to identify the structural features essential for biological activity. For example, SAR studies on tetrazolo[1,5-c]quinazoline-5-thione derivatives identified that the nature of the substituent at the 5-position was critical for antimicrobial potency. nih.govmdpi.com This iterative process of design, synthesis, testing, and computational analysis accelerates the discovery of potent and selective molecules for specific biological targets.

Potential for Functional Materials and Analytical Probes

No published research is currently available on the potential of this compound for use in functional materials or as analytical probes.

Development of Fluorescent Properties for Sensing and Imaging

There is no documented research on the development of fluorescent properties of this compound for sensing and imaging applications. Therefore, no detailed research findings or data tables can be provided.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes for Tetrazolo[1,5-a]quinazolin-5(1H)-one Derivatives

The pursuit of green chemistry principles is paramount in modern drug discovery. Future research will increasingly focus on developing more sustainable and atom-economical synthetic routes for this compound and its derivatives. Traditional multi-step syntheses often involve hazardous reagents, harsh reaction conditions, and generate significant chemical waste.

Emerging strategies are geared towards one-pot multicomponent reactions (MCRs) which offer significant advantages by combining several operational steps without the isolation of intermediates, thereby reducing solvent usage, reaction time, and energy consumption. nih.gov For instance, the development of eco-friendly, one-pot isocyanide-based multicomponent reactions has shown promise in the synthesis of related tetrazolo[1,5-a]quinolines. nih.gov The use of solvent-free reaction conditions is another promising avenue, as demonstrated in the synthesis of tetrazolo[1,5-a]pyrimidines, which can lead to excellent yields and simplified purification processes. mdpi.com

Advanced Computational Approaches for Rational Design and Scaffold Optimization

The integration of advanced computational tools is set to revolutionize the rational design and optimization of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies have already proven valuable in understanding the correlation between the structural features of quinazoline (B50416) analogues and their biological activities, such as cytotoxic effects. By establishing these relationships, researchers can predict the activity of novel compounds and prioritize the synthesis of the most promising candidates.

Future directions will involve the application of more sophisticated computational techniques. Pharmacophore modeling and molecular docking simulations will be instrumental in elucidating the binding modes of these compounds with their biological targets. These methods allow for the visualization of crucial interactions at the molecular level, guiding the design of derivatives with enhanced potency and selectivity.

Moreover, the use of molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-receptor complexes, offering a more realistic representation of the biological environment. The combination of these in silico methods will facilitate a more targeted and efficient drug discovery process, reducing the reliance on extensive and costly experimental screening.

Exploration of Novel Biological Targets and Interaction Mechanisms

While derivatives of the tetrazolo[1,5-a]quinazoline scaffold have been investigated for various therapeutic applications, there remains a vast, unexplored landscape of potential biological targets and interaction mechanisms. Current research has highlighted their potential as anticancer, anti-inflammatory, and antidepressant agents. For example, certain derivatives have shown significant antidepressant-like effects in animal models, potentially by modulating monoamine neurotransmitter levels in the brain.

Future research should aim to identify and validate novel molecular targets for this class of compounds. This can be achieved through a combination of target-based and phenotypic screening approaches. The structural similarity of some quinazoline-based compounds to inhibitors of enzymes like DNA topoisomerase I suggests that this could be a fruitful area of investigation for anticancer drug development.

Furthermore, a deeper understanding of the mechanism of action at the molecular level is crucial. Investigating how these compounds interact with their targets and modulate downstream signaling pathways will provide valuable insights for optimizing their therapeutic efficacy and minimizing potential side effects. The unique chemical structure of the this compound core provides a versatile platform for developing highly specific and potent inhibitors for a range of biological targets.

Integration with High-Throughput Screening Methodologies for Rapid Discovery

To accelerate the discovery of new therapeutic agents based on the this compound scaffold, the integration of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets or in cell-based assays, significantly speeding up the initial stages of drug discovery.

The development of robust and miniaturized assays is a key prerequisite for successful HTS campaigns. For instance, in the search for novel anti-inflammatory agents, a library of 80 pyrazolo[1,5-a]quinazoline compounds was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in a cell-based assay. This approach led to the identification of several compounds with significant anti-inflammatory activity.

Future efforts should focus on creating diverse chemical libraries centered around the this compound core. These libraries can then be subjected to a variety of HTS assays to explore a wide range of biological activities. The hits identified from these screens can then be further optimized using the computational design strategies outlined in the previous section, creating a powerful and efficient drug discovery pipeline. This integrated approach will be crucial for unlocking the full therapeutic potential of this promising class of compounds.

Data Tables

Table 1: Examples of Sustainable Synthesis Approaches for Related Heterocycles

Synthetic ApproachKey FeaturesCompound ClassReference
One-Pot Multicomponent ReactionEco-friendly conditions, efficient synthesis of tris-heterocycles.Alkyne-3-tetrazolyl-tetrazolo[1,5-a]quinolines nih.gov
Solvent-Free SynthesisSimple, mild, and efficient procedure using a catalyst.5,7-diaryl-4,7-dihydrotetrazolo[1,5-a]pyrimidines mdpi.com
Aqueous Micelles SynthesisGreen chemistry approach at room temperature.1,5-Disubstituted Tetrazoles nih.gov

Table 2: Computational Approaches in the Study of Quinazoline Derivatives

Computational MethodApplicationCompound ClassReference
QSARRelating structural features to cytotoxic activity.Quinazoline derivatives
Pharmacophore ModelingIdentifying key features for EGFR inhibition.Oxazolo[4,5-g]quinazolin-2(1H)-one derivatives
Molecular DockingRationalizing structure-activity relationships for Topoisomerase I inhibition.Phenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivatives

Table 3: Investigated Biological Activities of Tetrazolo[1,5-a]quinazoline and Related Scaffolds

Biological ActivityCompound Class/DerivativeKey FindingsReference
Antidepressant4-(substituted-phenyl)tetrazolo[1,5-a]quinazolin-5(4H)-onesSignificantly reduced immobility time in forced swimming test.
Anticancer6-N-R-tetrazolo[1,5-c]quinazolin-5(6H)-onesIn vitro activity against various cancer cell lines.
Anti-inflammatoryTetrazolo[1,5-a]quinoline (B14009986) derivativesActivity comparable to indomethacin (B1671933) in animal models.
Topoisomerase I InhibitionPhenylpyrazolo[1,5-a]quinazolin-5(4H)-one derivativesIdentified as non-camptothecin Topoisomerase I inhibitors.

Q & A

Q. What are the optimal reaction conditions for N-alkylation of Tetrazolo[1,5-a]quinazolin-5(1H)-one?

The N-alkylation of this compound is typically performed using sodium hydride (NaH) as a base in dimethylformamide (DMF). A molar ratio of 1:1 for the parent compound and NaH is recommended. After hydrogen evolution ceases, halogen derivatives (e.g., chloroacetamides or alkyl halides) are added, followed by reflux for 2 hours. Post-reaction, DMF is evaporated, and the product is precipitated with water, then recrystallized from a propane-2-ol/water mixture .

Q. Which spectroscopic and analytical methods are critical for confirming the structure of synthesized derivatives?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and molecular integrity (e.g., aromatic protons at δ 7.3–8.4 ppm and carbonyl signals at ~164 ppm) .
  • IR spectroscopy : Identification of functional groups like carbonyl (1660–1746 cm⁻¹) and tetrazole rings (3147–3047 cm⁻¹) .
  • LC-MS/EI-MS : For molecular ion detection and purity assessment (e.g., [M+H]+ peaks) .
  • Elemental analysis : To validate C, H, N composition (±0.3% deviation) .

Advanced Research Questions

Q. How should in vitro anticancer screening be designed for this compound derivatives?

The NCI Developmental Therapeutic Program’s 60-cell panel is widely used. Key steps include:

  • Cell line selection : Covering nine cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, breast) .
  • Dosing : Initial testing at 10 µM, followed by dose-response studies for active compounds .
  • Endpoint assay : Sulforhodamine B (SRB) protein-binding dye to measure growth inhibition (%) relative to untreated controls .
  • Data interpretation : Prioritize compounds with ≥50% growth inhibition in ≥3 cell lines .

Q. How can researchers address unexpected byproducts during alkylation reactions?

Unintended products like 2-((2-(1H-tetrazol-5-yl)phenyl)amino)acetic acid may arise due to quinazoline ring cleavage during hydrolysis. Mitigation strategies include:

  • Optimizing solvent/base systems : Avoid prolonged reflux in polar aprotic solvents (e.g., DMF) .
  • Alternative pathways : Use pre-synthesized acetamide intermediates to bypass direct alkylation of sensitive positions .
  • LC-MS monitoring : Track reaction progress to identify intermediates and adjust conditions .

Q. What structural modifications enhance anticancer activity through structure-activity relationship (SAR) studies?

  • Position 6 alkylation : Bulky substituents (e.g., morpholinoethyl, diphenylpyrazolyl) improve activity against melanoma and renal cancers .
  • Electron-withdrawing groups : Fluorine or trifluoromethyl groups enhance cytotoxicity by modulating electron density .
  • Heterocyclic appendages : Pyrazolyl or thiophenyl moieties increase selectivity for leukemia and colon cancer cell lines .

Q. How can discrepancies in anticancer activity across cell lines be resolved?

  • Mechanistic profiling : Assess kinase inhibition (e.g., tyrosine kinases) or DNA intercalation potential to explain variability .
  • Cross-panel comparison : Compare results with known agents (e.g., cisplatin) to identify outlier responses .
  • Dose escalation : Test active compounds at 1–100 µM to establish IC₅₀ values and validate selectivity .

Methodological Notes

  • Data contradiction analysis : When conflicting activity data arise (e.g., high renal cancer inhibition but low leukemia activity), evaluate logP values and membrane permeability to rationalize differential uptake .
  • Synthetic scalability : Replace NaH with milder bases (e.g., K₂CO₃) in aqueous media to improve sustainability while retaining yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.